molecular formula C11H15F3N2 B13629483 N1,N1-diethyl-6-(trifluoromethyl)benzene-1,3-diamine

N1,N1-diethyl-6-(trifluoromethyl)benzene-1,3-diamine

Cat. No.: B13629483
M. Wt: 232.25 g/mol
InChI Key: REZWOZNKSMMTOJ-UHFFFAOYSA-N
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Description

N1,N1-diethyl-6-(trifluoromethyl)benzene-1,3-diamine is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring, along with two ethyl groups attached to the nitrogen atoms

Properties

Molecular Formula

C11H15F3N2

Molecular Weight

232.25 g/mol

IUPAC Name

3-N,3-N-diethyl-4-(trifluoromethyl)benzene-1,3-diamine

InChI

InChI=1S/C11H15F3N2/c1-3-16(4-2)10-7-8(15)5-6-9(10)11(12,13)14/h5-7H,3-4,15H2,1-2H3

InChI Key

REZWOZNKSMMTOJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=C(C=CC(=C1)N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-diethyl-6-(trifluoromethyl)benzene-1,3-diamine typically involves the reaction of 6-(trifluoromethyl)benzene-1,3-diamine with diethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yield and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1,N1-diethyl-6-(trifluoromethyl)benzene-1,3-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

N1,N1-diethyl-6-(trifluoromethyl)benzene-1,3-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N1,N1-diethyl-6-(trifluoromethyl)benzene-1,3-diamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to specific biological or chemical effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N1,N1-dimethyl-6-(trifluoromethyl)benzene-1,3-diamine: Similar structure but with methyl groups instead of ethyl groups.

    1,3-Benzenediamine, 2,4-dinitro-N3,N3-dipropyl-6-(trifluoromethyl): Contains additional nitro groups and propyl groups.

Uniqueness

N1,N1-diethyl-6-(trifluoromethyl)benzene-1,3-diamine is unique due to the presence of ethyl groups, which can influence its chemical reactivity and biological activity compared to similar compounds with different alkyl groups.

Biological Activity

N1,N1-diethyl-6-(trifluoromethyl)benzene-1,3-diamine is an organic compound characterized by its unique molecular structure, which includes a trifluoromethyl group attached to a benzene ring and two ethyl groups linked to nitrogen atoms. This configuration contributes to its distinctive chemical properties and potential applications in various fields such as chemistry, biology, and medicine. The compound's molecular formula is C13H16F3N2, with a molecular weight of approximately 260.28 g/mol.

The biological activity of this compound primarily involves its interactions with enzymes and receptors. The trifluoromethyl group enhances the compound's binding affinity to various molecular targets, potentially leading to specific biological effects. Research indicates that the compound may act as an inhibitor in certain biological pathways, highlighting its potential in pharmaceutical development.

Key Mechanisms:

  • Binding Affinity : The presence of the trifluoromethyl group increases lipophilicity, enhancing the compound’s ability to interact with biological membranes and targets.
  • Enzyme Interaction : Studies suggest that it may modulate enzyme activity, influencing metabolic pathways relevant to disease processes.

Research Findings

Recent studies have explored the compound's potential therapeutic applications and its role in drug development. Ongoing research focuses on understanding its interactions at the molecular level and elucidating its pharmacological properties.

Case Studies:

  • Cytotoxicity Assays : Preliminary findings indicate that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anticancer agent.
  • Inhibition Studies : The compound has been investigated for its inhibitory effects on specific enzymes involved in cancer progression, with promising results indicating reduced cell viability in treated cell lines.

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

Compound NameStructureKey Differences
N1,N1-Dimethyl-6-(trifluoromethyl)benzene-1,3-diamineTwo methyl groups instead of ethylMay exhibit different reactivity due to smaller alkyl groups
1,3-Benzenediamine, 2,4-dinitro-N3,N3-dipropyl-6-(trifluoromethyl)Additional nitro groups and propyl groupsIncreased polarity and potential for different biological activity
N1,N1-Diethyl-2-(trifluoromethyl)benzene-1,4-diamineDifferent substitution pattern on benzene ringVariations in reactivity and applications due to positional isomerism

Applications

This compound has several notable applications:

  • Pharmaceutical Development : Its potential as a therapeutic agent is being explored in drug formulation.
  • Chemical Synthesis : Used as a building block in synthesizing more complex organic molecules.
  • Biological Research : Investigated for its interactions with biomolecules that may lead to significant advancements in understanding disease mechanisms .

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